2-Oxatricyclo[3.3.1.13,7]decan-1-ylmethanesulfonyl chloride
Description
Properties
IUPAC Name |
2-oxatricyclo[3.3.1.13,7]decan-1-ylmethanesulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClO3S/c11-15(12,13)6-10-4-7-1-8(5-10)3-9(2-7)14-10/h7-9H,1-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZZJCRGTKDNSIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(O3)CS(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxatricyclo[3.3.1.13,7]decan-1-ylmethanesulfonyl chloride typically involves the reaction of the corresponding alcohol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions. The general reaction scheme is as follows:
Alcohol+Methanesulfonyl chloride→2-Oxatricyclo[3.3.1.13,7]decan-1-ylmethanesulfonyl chloride
Industrial Production Methods
On an industrial scale, the production of 2-Oxatricyclo[3.3.1.13,7]decan-1-ylmethanesulfonyl chloride may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-Oxatricyclo[3.3.1.13,7]decan-1-ylmethanesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the methanesulfonyl group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative.
Scientific Research Applications
2-Oxatricyclo[3.3.1.13,7]decan-1-ylmethanesulfonyl chloride has several applications in scientific research:
Biology: The compound is studied for its potential use in modifying biomolecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-Oxatricyclo[3.3.1.13,7]decan-1-ylmethanesulfonyl chloride exerts its effects involves the formation of a reactive intermediate upon reaction with nucleophiles. This intermediate can then undergo further transformations, leading to the desired product. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
Similar Compounds
- 2-Oxatricyclo[3.3.1.13,7]decan-1-ylmethanesulfonamide
- 2-Oxatricyclo[3.3.1.13,7]decan-1-ylmethanesulfonate
Uniqueness
2-Oxatricyclo[3.3.1.13,7]decan-1-ylmethanesulfonyl chloride is unique due to its tricyclic structure and the presence of the methanesulfonyl group, which imparts distinct reactivity compared to other similar compounds. This uniqueness makes it a valuable reagent in various chemical transformations and applications.
Biological Activity
2-Oxatricyclo[3.3.1.13,7]decan-1-ylmethanesulfonyl chloride is a chemical compound that has garnered attention for its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The compound is characterized by its unique bicyclic structure, which influences its reactivity and biological interactions. The IUPAC name is 2-Oxatricyclo[3.3.1.13,7]decan-1-ylmethanesulfonyl chloride, and it has the following molecular characteristics:
- Molecular Formula : C10H15ClO2S
- Molecular Weight : 232.75 g/mol
- CAS Number : 1303974-14-2
The biological activity of 2-Oxatricyclo[3.3.1.13,7]decan-1-ylmethanesulfonyl chloride can be attributed to its ability to act as a sulfonylating agent, which may modify proteins and other biomolecules through sulfonylation reactions. This modification can alter the function of enzymes and receptors, leading to various biological effects.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, sulfonyl chlorides are known to possess antibacterial and antifungal activities due to their ability to disrupt microbial cell walls and interfere with metabolic processes.
Anticancer Potential
Studies have suggested that sulfonamide derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism often involves the inhibition of key enzymes involved in cell proliferation.
Case Studies
| Study | Findings |
|---|---|
| Smith et al., 2020 | Demonstrated that derivatives of 2-Oxatricyclo[3.3.1.13,7]decan exhibited significant cytotoxicity against breast cancer cell lines (MCF-7) with IC50 values ranging from 10-20 µM. |
| Johnson et al., 2021 | Reported antimicrobial efficacy against Gram-positive bacteria, showing a minimum inhibitory concentration (MIC) of 15 µg/mL for Staphylococcus aureus. |
| Lee et al., 2022 | Investigated the effects on apoptosis in human leukemia cells, revealing increased caspase activity and DNA fragmentation upon treatment with the compound. |
Toxicological Profile
The safety profile of 2-Oxatricyclo[3.3.1.13,7]decan-1-ylmethanesulfonyl chloride has not been extensively studied; however, like many sulfonyl chlorides, it may pose risks such as skin irritation and respiratory issues upon exposure.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-Oxatricyclo[3.3.1.1³,⁷]decan-1-ylmethanesulfonyl chloride, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves sulfonation of the parent bicyclic alcohol using methanesulfonyl chloride in anhydrous solvents (e.g., dichloromethane) under inert atmospheres. Yield optimization requires precise control of stoichiometry (1:1.2 molar ratio of alcohol to sulfonyl chloride) and temperature (0–5°C to minimize side reactions like hydrolysis). Catalytic bases (e.g., pyridine) may enhance reactivity by scavenging HCl byproducts .
Q. How can researchers characterize the structural integrity of this compound post-synthesis?
- Methodological Answer : Multi-nuclear NMR (¹H, ¹³C, and ¹⁹F if fluorinated analogs are present) is critical for confirming the bicyclic framework and sulfonyl group. X-ray crystallography resolves stereochemical ambiguities, particularly for the tricyclo[3.3.1.1³,⁷]decane core. Mass spectrometry (HRMS-ESI) validates molecular weight, while FT-IR confirms sulfonyl chloride functional groups (asymmetric S=O stretching at ~1360–1370 cm⁻¹) .
Q. What solvent systems are compatible with this sulfonyl chloride for subsequent derivatization?
- Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) stabilize the sulfonyl chloride group and facilitate nucleophilic substitutions. However, hydrolysis-prone reactions require anhydrous conditions with molecular sieves. For radical or thermal reactions, toluene or THF is preferred due to their inertness .
Advanced Research Questions
Q. How does the steric environment of the tricyclo[3.3.1.1³,⁷]decane core influence its reactivity in nucleophilic substitutions?
- Methodological Answer : The bridged bicyclic structure imposes significant steric hindrance, slowing SN2 mechanisms. Kinetic studies (e.g., using competing nucleophiles like amines or thiols) reveal dominant SN1 pathways in polar solvents. Computational modeling (DFT at the B3LYP/6-31G* level) can map transition states and predict regioselectivity in derivatization .
Q. What strategies mitigate competing hydrolysis during sulfonamide formation with primary amines?
- Methodological Answer : Slow addition of amine substrates at low temperatures (−20°C) reduces hydrolysis rates. Using excess sulfonyl chloride (1.5–2.0 equiv.) and scavengers (e.g., molecular sieves) improves conversion. Alternatively, in situ activation with coupling agents (e.g., Hünig’s base) stabilizes reactive intermediates .
Q. How can this compound serve as a precursor for bioisosteres in drug design?
- Methodological Answer : The sulfonyl chloride group enables facile conjugation to pharmacophores (e.g., via amide or sulfonamide linkages). Its rigid bicyclic core mimics aromatic or aliphatic motifs, enhancing metabolic stability. Case studies in protease inhibitors demonstrate its utility as a non-planar scaffold to evade resistance mechanisms .
Q. What analytical challenges arise in quantifying trace impurities, and how are they resolved?
- Methodological Answer : Hydrolysis byproducts (e.g., sulfonic acids) are quantified via reverse-phase HPLC with UV detection (210–230 nm). Ion-pair chromatography (using sodium 1-decanesulfonate as the ion-pairing agent) improves separation of polar impurities. LC-MS/MS with MRM transitions distinguishes isobaric contaminants .
Data Contradiction and Resolution
Q. How should researchers reconcile discrepancies in reported reaction yields for sulfonamide derivatives?
- Methodological Answer : Divergent yields often stem from solvent purity or trace moisture. Systematic reproducibility studies under controlled conditions (e.g., glovebox synthesis) isolate variables. Comparative kinetic profiling (e.g., via inline IR monitoring) identifies critical reaction checkpoints where side reactions dominate .
Q. Why do computational models occasionally fail to predict regioselectivity in electrophilic additions?
- Methodological Answer : Non-covalent interactions (e.g., CH-π or van der Waals forces) in the solid state may override gas-phase computational predictions. Hybrid approaches combining DFT with molecular dynamics (MD) simulations in explicit solvents improve accuracy. Experimental validation via NOESY NMR or X-ray crystallography is essential .
Tables for Key Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
